molecular formula C18H21NO B056265 1-Benzyl-4-phenylpiperidin-4-ol CAS No. 63843-83-4

1-Benzyl-4-phenylpiperidin-4-ol

Cat. No. B056265
CAS RN: 63843-83-4
M. Wt: 267.4 g/mol
InChI Key: FCLMXEAPEVBCKQ-UHFFFAOYSA-N
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Patent
US08642621B2

Procedure details

To 1-benzyl-4-fluoro-4-phenyl-piperidine (0.22 g) in dry DCM (5 mL) was added 1-chloroethylchloroformate (1 mmol). The mixture was stirred for 1 hour and then methanol (5 mL) was added and the mixture stirred overnight. The solvent was removed under vacuum, and the resulting solid triturated from diethyl ether to give the title compound as a white solid (0.12 g). LCMS m/z 180.1 [M+H]+. R.T.=2.27 min (Analytical Method 4).
Name
1-benzyl-4-fluoro-4-phenyl-piperidine
Quantity
0.22 g
Type
reactant
Reaction Step One
Quantity
1 mmol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11](F)([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.ClC([O:24]C(Cl)=O)C.CO>C(Cl)Cl>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([OH:24])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1

Inputs

Step One
Name
1-benzyl-4-fluoro-4-phenyl-piperidine
Quantity
0.22 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(C1=CC=CC=C1)F
Name
Quantity
1 mmol
Type
reactant
Smiles
ClC(C)OC(=O)Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The solvent was removed under vacuum
CUSTOM
Type
CUSTOM
Details
the resulting solid triturated from diethyl ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCC(CC1)(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.12 g
YIELD: CALCULATEDPERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.